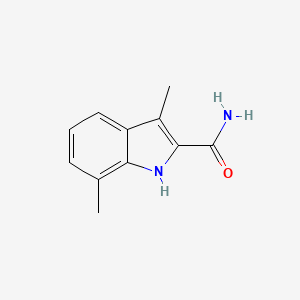

3,7-dimethyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

3,7-dimethyl-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-3-5-8-7(2)10(11(12)14)13-9(6)8/h3-5,13H,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZRISNMOZVYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide or HATU Activation

A commonly employed method for synthesizing indole-2-carboxamides involves activation of the carboxylic acid group followed by coupling with an amine. For example, the use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent in the presence of a base such as triethylamine in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be effective.

- Dissolve dimethylamine hydrochloride in DMF.

- Add triethylamine to liberate the free amine.

- Add 3,7-dimethylindole-2-carboxylic acid.

- Introduce HATU to activate the acid.

- Stir the reaction mixture at room temperature under inert atmosphere for 4 hours.

- Precipitate the product by pouring into cold water.

- Isolate by filtration and dry.

This method yields high purity this compound with yields reported up to 95%.

Methylation of Indole Ring

Methyl groups at the 3 and 7 positions can be introduced either before or after the amide formation step, depending on the starting materials available.

- Pre-functionalization approach: Starting from commercially available 3,7-dimethylindole derivatives, the carboxamide group is introduced at the 2-position.

- Post-functionalization approach: Starting from indole-2-carboxamide, selective methylation at the 3 and 7 positions can be performed using methylating agents under controlled conditions.

Selective methylation typically requires careful control of reaction conditions to avoid over-alkylation or substitution at undesired positions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | HATU, triethylamine, DMF, rt, inert atmosphere, 4 h | Up to 95 | High yield, mild conditions, scalable |

| Methylation (pre or post) | Methyl iodide or dimethyl sulfate, base, aprotic solvent | Variable | Requires selectivity control to target 3 and 7 positions |

| Friedel-Crafts acylation | AlCl3 catalyst, acyl chloride | Moderate | Used for acyl intermediates, less common for methylation |

| Click chemistry (for derivatives) | Azide-alkyne cycloaddition, Cu catalyst | Moderate | For functionalized derivatives, not direct methylation |

Research Findings and Optimization

- The use of HATU as a coupling agent in DMF with triethylamine provides efficient activation of the carboxylic acid and smooth amide bond formation at room temperature, minimizing side reactions.

- Selective methylation at 3 and 7 positions requires careful choice of methylating agents and reaction conditions to avoid polyalkylation or substitution at other positions on the indole ring.

- The order of methylation and amide coupling can affect yields and purity; pre-methylated indole-2-carboxylic acid derivatives are preferred starting materials when available.

- Alternative coupling agents such as BOP or TBTU have been used in analogous indole-2-carboxamide syntheses, but HATU tends to offer superior yields and cleaner reactions.

- The reaction mixture's inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation or degradation of sensitive intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| HATU-mediated amide coupling | 3,7-Dimethylindole-2-carboxylic acid | HATU, triethylamine, DMF, rt, inert atmosphere | High yield, mild conditions | Requires pre-methylated acid |

| Methylation of indole ring | Indole-2-carboxamide | Methyl iodide/dimethyl sulfate, base | Allows late-stage functionalization | Risk of over-methylation |

| Friedel-Crafts acylation | Indole derivatives | AlCl3, acyl chloride | Useful for acyl intermediates | Less direct for methylation |

| Click chemistry (derivative synthesis) | Functionalized indole-2-carboxamide | Cu-catalyzed azide-alkyne cycloaddition | Enables complex derivatives | Not specific for 3,7-dimethylation |

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 3,7-dimethyl-1H-indole-2-carboxamide is its anticancer properties . Research has demonstrated that derivatives of indole-2-carboxamides exhibit strong antiproliferative activity against various cancer cell lines. For instance, a study synthesized a series of indole-2-carboxamide derivatives and evaluated their effects on breast cancer cell lines (MCF-7) and others. The findings indicated that certain derivatives showed greater potency than doxorubicin, a standard chemotherapy drug, with GI50 values ranging from 0.95 µM to 1.50 µM .

Antimicrobial Properties

Beyond cancer treatment, indole derivatives, including this compound, have demonstrated antimicrobial activity . A study highlighted that certain synthesized compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis revealed that modifications in the indole structure could enhance antibacterial efficacy.

Case Study: Antileishmanial Activity

In another investigation, indole derivatives were evaluated for their effectiveness against Leishmania tropica. Some compounds showed superior activity compared to traditional treatments, suggesting their potential as new therapeutic agents for leishmaniasis .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor . A series of N-phenylacetamide derivatives containing this indole structure were designed as potent inhibitors of α-glucosidase, an enzyme linked to diabetes management. One compound exhibited approximately a 28-fold improvement in inhibitory activity compared to acarbose, a standard α-glucosidase inhibitor .

In Silico Studies

Molecular docking studies further confirmed that these compounds effectively occupied the active site of α-glucosidase, providing insights into their binding interactions and potential for drug development .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial in understanding how modifications to the indole structure affect biological activity. For example:

- Substituents on the Indole Ring : Variations in substituents can significantly influence antiproliferative and antimicrobial activities.

- Linker Modifications : Changes in the linker connecting the indole moiety to other functional groups can enhance or diminish biological efficacy .

Summary Table of Applications

| Application | Activity Description | Notable Findings |

|---|---|---|

| Anticancer | Inhibits CDK2 and EGFR; induces apoptosis | Potent against MCF-7 with GI50 values < 1.50 µM |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Superior activity against Leishmania tropica |

| Enzyme Inhibition | Inhibits α-glucosidase | 28-fold improvement over acarbose |

Mechanism of Action

The mechanism of action of 3,7-dimethyl-1H-indole-2-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3,7-dimethyl-1H-indole-2-carboxamide with key structural analogs:

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Methyl vs. In contrast, electron-withdrawing substituents (e.g., 5-Br, 7-F in ) may improve binding affinity to polar active sites but reduce metabolic stability .

- Steric Hindrance: The dual methyl groups at positions 3 and 7 introduce steric bulk, which could limit rotational freedom compared to mono-substituted analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Physicochemical Properties

- Lipophilicity : The dimethylated compound is expected to have higher logP values than halogenated or carboxylated analogs, favoring membrane permeability. For comparison, the trifluoromethyl-diazirinyl analog in has a molecular weight >490 g/mol, which may hinder bioavailability.

- Melting Points : While data for this compound are unavailable, the structurally similar 5-chloro-3-hexyl analog has a melting point of 128–129°C. Methyl groups may elevate melting points due to symmetrical crystal packing.

Biological Activity

3,7-Dimethyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a benzene ring fused to a pyrrole ring. The compound's molecular formula is C_{11}H_{12}N_{2}O, with a molecular weight of 204.23 g/mol. The presence of methyl groups at the 3 and 7 positions enhances its biological activity through improved nucleophilicity and binding interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7).

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis and cell cycle arrest |

| HepG2 | 20.19 | Disruption of mitochondrial function |

| HCT-116 | 9.71 | Inhibition of cell proliferation |

The compound's ability to disrupt cellular functions and induce cell death highlights its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : Research indicates that it may act as a modulator at cannabinoid receptors, influencing signaling pathways related to pain and inflammation .

- Cell Cycle Regulation : It has been observed to affect the cell cycle progression in cancer cells, leading to increased apoptosis rates .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial effects of various indole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : A cytotoxicity study assessed the effects of the compound on different cancer cell lines. Results demonstrated that it effectively inhibited cell growth in MCF-7 cells with an IC₅₀ value comparable to standard chemotherapeutic agents .

- Mechanistic Insights : Another research article highlighted how structural modifications in indole derivatives can influence their biological activity, emphasizing the role of substituents on the indole ring in enhancing anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,7-dimethyl-1H-indole-2-carboxamide derivatives?

- Methodology : A common approach involves coupling indole-2-carboxylic acid derivatives with amines using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in DMF, followed by purification via Combiflash chromatography. Substituents at the 3- and 7-positions are introduced via pre-functionalized indole precursors or post-synthetic modifications .

- Example : For N-substituted carboxamides, the reaction of 5-chloro-3-hexyl-1H-indole-2-carboxylic acid with phenethylamines under BOP/DIPEA conditions yields derivatives in ~56% yield after purification .

Q. How are structural and purity characteristics validated for synthesized derivatives?

- Methodology : Use a combination of - and -NMR to confirm regiochemistry and substituent orientation. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N content) verify molecular integrity. Purity is assessed via HPLC or TLC (e.g., 30% ethyl acetate in hexane) .

- Data Example : A derivative with adamantyl substituents showed -NMR peaks at δ 1.44–1.73 ppm (adamantyl protons) and -NMR peaks at δ 160.86 ppm (amide carbonyl), confirming successful synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimycobacterial activity in this compound analogs?

- Methodology :

- Substituent Effects : Fluorination at positions 4 and 6 (e.g., 4,6-difluoro substitution) enhances potency against Mycobacterium tuberculosis (MIC = 0.012 μM) by improving membrane permeability .

- Lipophilic Groups : Adamantyl or bicyclic substituents at the carboxamide nitrogen improve target engagement with MmpL3, a trehalose transporter critical for mycobacterial survival .

- Table: Key SAR Findings

Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?

- Methodology :

- Assay Standardization : Ensure consistent protocols (e.g., bacterial strain, growth medium, and incubation time). For example, discrepancies in MIC values for MDR-TB strains may arise from differences in bacterial inoculum size .

- Comparative Studies : Use internal controls like rifampicin to normalize potency metrics. Synergy assays (e.g., checkerboard method) clarify compound interactions with existing drugs .

Q. What advanced techniques validate the mechanism of action for this compound derivatives?

- Methodology :

- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., trifluoromethyl diazirine) to crosslink compounds with target proteins like MmpL3. Subsequent proteomic analysis identifies binding partners .

- Mutational Analysis : Generate resistant bacterial strains via serial passage. Sequencing mutations (e.g., in mmpL3 genes) confirms target specificity .

Experimental Design & Data Analysis

Q. How to design in vivo studies for evaluating antitubercular efficacy?

- Protocol :

Aerosol Infection Model : Infect BALB/c mice with M. tuberculosis H37Rv via aerosol (~100 CFU/lung).

Dosing : Administer compound orally (e.g., 25 mg/kg/day) for 4 weeks.

Endpoint Analysis : Quantify bacterial load via lung homogenate plating and compare to untreated controls. Compound 26 reduced CFUs by 2.5 log units, outperforming first-line drugs .

Q. What computational tools predict ADMET properties for preclinical development?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.